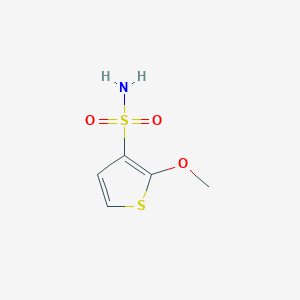

2-Methoxythiophene-3-sulfonamide

Description

Properties

IUPAC Name |

2-methoxythiophene-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3S2/c1-9-5-4(2-3-10-5)11(6,7)8/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZQWMWVESTUPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CS1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (CAS 59337-92-7)

The following technical guide provides an in-depth analysis of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (CAS 59337-92-7).

Synonyms: 2-(Methoxycarbonyl)thiophene-3-sulfonyl chloride; 3-Chlorosulfonyl-2-thiophenecarboxylic acid methyl ester.[1]

Part 1: Executive Summary & Nomenclature Clarification

Critical Note on Nomenclature: While often queried in the context of "2-Methoxythiophene-3-sulfonamide," CAS 59337-92-7 strictly refers to Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate . It is the highly reactive sulfonyl chloride precursor used to synthesize sulfonamides, not the sulfonamide itself.

This compound is a "privileged scaffold" in medicinal chemistry, serving as the primary electrophilic building block for the thienothiazine class of non-steroidal anti-inflammatory drugs (NSAIDs), most notably Tenoxicam and Lornoxicam . Its dual functionality—possessing both an electrophilic sulfonyl chloride and an electrophilic methyl ester—allows for versatile heterocycle formation, specifically the construction of the 1,1-dioxo-1,2-thiazine ring system.

Chemical Profile

| Property | Data |

| CAS Number | 59337-92-7 |

| IUPAC Name | Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate |

| Molecular Formula | C₆H₅ClO₄S₂ |

| Molecular Weight | 240.68 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 61–64 °C |

| Solubility | Soluble in DCM, THF, Toluene; Reacts with water/alcohols |

| Stability | Moisture sensitive (hydrolyzes to sulfonic acid) |

Part 2: Synthesis & Manufacturing Protocols

The synthesis of CAS 59337-92-7 is typically achieved through electrophilic aromatic substitution (chlorosulfonylation) or via the Sandmeyer reaction from the corresponding amine. The chlorosulfonylation route is preferred for industrial scalability.[2]

Protocol A: Chlorosulfonylation (Industrial Standard)

This method utilizes the directing effect of the ester group to install the sulfonyl chloride at the 3-position.

Reagents: Methyl thiophene-2-carboxylate, Chlorosulfonic acid (

-

Preparation: Charge a glass-lined reactor with Chlorosulfonic acid (3.0 equiv). Cool to 0–5 °C.

-

Addition: Slowly add Methyl thiophene-2-carboxylate (1.0 equiv) dropwise, maintaining internal temperature <10 °C to prevent desulfonation or polymerization.

-

Reaction: Warm the mixture to 25 °C and stir for 2 hours. Then, heat to 60 °C for 1 hour to drive the reaction to completion.

-

Workup:

-

Cool the mixture to ambient temperature.

-

Caution: Pour the reaction mass slowly onto crushed ice (exothermic hydrolysis of excess

). -

Extract the precipitated solid or oil with Dichloromethane (DCM) .

-

-

Purification: Wash the organic layer with cold water and brine. Dry over

and concentrate in vacuo. Recrystallize from hexane/toluene if necessary.

Protocol B: Sandmeyer Reaction (High Regioselectivity)

Used when high purity is required to avoid isomers.

-

Diazotization: Treat Methyl 3-aminothiophene-2-carboxylate with

in -

Sulfonylation: React the diazonium species with

in the presence of -

Isolation: Extract with DCM as described above.

Part 3: Reactivity & Medicinal Chemistry Applications[1][3]

The core utility of CAS 59337-92-7 lies in its ability to undergo chemoselective nucleophilic substitution . The sulfonyl chloride is significantly more reactive toward nucleophiles (amines) than the methyl ester, allowing for sequential functionalization.

Mechanism of Action: The "Tenoxicam" Pathway

The synthesis of Tenoxicam demonstrates the classic utility of this scaffold. The workflow involves:

-

Sulfonamide Formation: Reaction with sarcosine (N-methylglycine) ester.

-

Cyclization: Base-mediated condensation between the new sulfonamide nitrogen and the adjacent ester to close the thiazine ring.

-

Transamidation: Reaction with 2-aminopyridine to install the pharmacophore.

Visualization: Synthesis of Tenoxicam from CAS 59337-92-7

Caption: Sequential conversion of CAS 59337-92-7 into the NSAID Tenoxicam via sulfonamide formation and cyclization.

General Protocol: Synthesis of 2-Methoxythiophene-3-sulfonamide Derivatives

If the target is a simple sulfonamide (e.g., for screening carbonic anhydrase inhibition), the following protocol applies:

-

Solvent: Anhydrous THF or DCM.

-

Base: Pyridine or Triethylamine (2.2 equiv) to scavenge HCl.

-

Amine: Primary or secondary amine (1.1 equiv).

-

Procedure:

-

Dissolve CAS 59337-92-7 in solvent and cool to 0 °C.

-

Add the amine/base mixture dropwise.

-

Monitor by TLC (disappearance of the starting chloride).

-

Quench with 1M HCl to remove excess amine/pyridine.

-

Isolate the sulfonamide.

-

Part 4: Handling, Safety, & Stability (E-E-A-T)

Hazard Identification

-

Corrosivity: The sulfonyl chloride moiety hydrolyzes to release

and sulfonic acid upon contact with moisture/mucous membranes. It causes severe skin burns and eye damage (H314). -

Reactivity: Violent reaction with strong bases and ammonia.

Storage Protocols

-

Atmosphere: Store strictly under Argon or Nitrogen.

-

Temperature: Refrigerate (2–8 °C) to prevent slow decomposition.

-

Container: Tightly sealed glass containers with Teflon-lined caps. Avoid metal containers due to potential corrosion.

Emergency Response

-

Skin Contact: Immediate wash with PEG-400 or large volumes of water. Do not neutralize with strong bases immediately to avoid thermal injury.

-

Spill: Neutralize with sodium bicarbonate powder before sweeping.

References

-

National Institutes of Health (NIH) - PubChem. Tenoxicam Synthesis & Intermediates. Available at: [Link]

-

Organic Syntheses. General Procedures for Chlorosulfonylation of Heterocycles. (Referenced for Protocol A methodology). Available at: [Link]

-

Matrix Fine Chemicals. Safety Data Sheet: Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate. Available at: [Link]

Sources

The Thiophene Sulfonamide Moiety: A Bioisosteric Masterkey in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic replacement of a phenyl ring with a thiophene ring in sulfonamide-based therapeutic agents represents a powerful and widely adopted bioisosteric approach in medicinal chemistry. This technical guide provides a comprehensive overview of the rationale, synthesis, and diverse applications of thiophene sulfonamides in contemporary drug design. We delve into the nuanced physicochemical and pharmacological consequences of this substitution, offering a comparative analysis with their benzenoid counterparts. Detailed synthetic protocols, structure-activity relationship (SAR) studies, and mechanistic insights are presented for key therapeutic areas, including carbonic anhydrase inhibition, kinase modulation, and antimicrobial chemotherapy. This guide is intended to serve as a valuable resource for researchers and drug development professionals, enabling the informed application of thiophene sulfonamides in the pursuit of novel therapeutics with optimized efficacy and safety profiles.

The Principle of Bioisosterism: More Than Just a Simple Swap

Bioisosterism is a fundamental concept in medicinal chemistry that involves the substitution of an atom or a group of atoms in a lead compound with another that possesses similar physical or chemical properties, with the goal of creating a new molecule with similar or improved biological activity.[1][2][3] This strategy is a cornerstone of lead optimization, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[1][4] The replacement of a benzene ring with a thiophene ring is a classic example of bioisosterism.[5]

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, shares several key characteristics with the benzene ring, including aromaticity and planarity.[6][7] However, the presence of the sulfur heteroatom introduces subtle yet significant differences in electronics, polarity, and metabolic susceptibility, which can be strategically exploited in drug design.[8][9]

Synthetic Strategies for Thiophene Sulfonamides: A Practical Guide

The synthesis of thiophene sulfonamides typically involves the introduction of a sulfonamide group onto a pre-formed thiophene ring. The most common approach is the chlorosulfonation of a thiophene derivative, followed by reaction with an appropriate amine.

General Experimental Protocol: Chlorosulfonation of Thiophene

This protocol outlines a general procedure for the chlorosulfonation of thiophene, a key step in the synthesis of many thiophene sulfonamides.

Materials:

-

Thiophene

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Ice/salt bath

-

Sodium bicarbonate (aqueous solution, saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

In a fume hood, dissolve thiophene (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to -10 °C to 0 °C using an ice/salt bath.

-

Slowly add chlorosulfonic acid (2-4 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude thiophene-2-sulfonyl chloride. This intermediate is often used in the next step without further purification.

Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

General Experimental Protocol: Synthesis of N-Substituted Thiophene Sulfonamides

This protocol describes the general synthesis of N-substituted thiophene sulfonamides from thiophene-2-sulfonyl chloride.

Materials:

-

Thiophene-2-sulfonyl chloride

-

Primary or secondary amine (1-1.2 equivalents)

-

Triethylamine or pyridine (as a base, 1.5-2 equivalents)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hydrochloric acid (1M aqueous solution)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the desired amine (1-1.2 equivalents) and a base such as triethylamine or pyridine (1.5-2 equivalents) in an appropriate solvent like DCM or THF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of thiophene-2-sulfonyl chloride (1 equivalent) in the same solvent dropwise to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-substituted thiophene sulfonamide.

Therapeutic Applications: Thiophene Sulfonamides in Action

The versatility of the thiophene sulfonamide scaffold is evident in its wide range of therapeutic applications. By acting as a bioisostere for the phenyl sulfonamide group, it has led to the development of drugs with improved properties across various disease areas.

Carbonic Anhydrase Inhibitors: A Focus on Glaucoma

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10] Inhibition of CAs, particularly CA-II in the ciliary body of the eye, reduces the formation of aqueous humor and consequently lowers intraocular pressure (IOP), a key factor in the management of glaucoma.[11][12]

The sulfonamide group is a classic zinc-binding group that is essential for the inhibitory activity of this class of drugs.[1][13] The thiophene ring in these inhibitors plays a crucial role in orienting the sulfonamide moiety for optimal interaction with the zinc ion in the active site of the enzyme and also contributes to the overall physicochemical properties of the molecule.[10]

Case Study: Dorzolamide

Dorzolamide is a topical carbonic anhydrase inhibitor used for the treatment of glaucoma.[11] Its synthesis is a multi-step process that highlights the importance of stereochemical control in drug manufacturing.[2][11][14]

Detailed Synthesis of Dorzolamide Hydrochloride: A widely recognized synthetic route for dorzolamide hydrochloride begins with a chiral precursor to establish the correct stereochemistry.[11] The key steps involve the reduction of a ketone, activation of the resulting hydroxyl group (e.g., as a mesylate), nucleophilic substitution with ethylamine, and finally, formation of the hydrochloride salt.[11]

Experimental Protocol Snippet: Mesylation of the Hydroxyl Intermediate [11]

-

(4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol (50g) is added to 500 mL of dichloromethane in a reaction flask under a nitrogen atmosphere.

-

The mixture is cooled to -10°C using an ice-salt bath.

-

Methanesulfonyl chloride (37g) is added to the cooled mixture.

-

Triethylamine (35g) is then added dropwise, ensuring the temperature is maintained below 0°C.

-

After the reaction is complete, 250 mL of water is added to quench the reaction.

-

The mixture is stirred, and the resulting solid is filtered and dried to yield the mesylated intermediate.

Kinase Inhibitors: Targeting Aberrant Signaling in Cancer

Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Thiophene sulfonamides have emerged as a promising scaffold for the development of potent and selective kinase inhibitors.

The thiophene ring can engage in various interactions within the ATP-binding pocket of kinases, including hydrogen bonding and hydrophobic interactions, contributing to the affinity and selectivity of the inhibitor. The sulfonamide group can also form crucial hydrogen bonds with the hinge region of the kinase.

Signaling Pathway: Inhibition of Cyclin-Dependent Kinase 5 (CDK5)

CDK5 is a proline-directed serine/threonine kinase that is implicated in neurodegenerative diseases and cancer. 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide has been identified as a moderately potent inhibitor of CDK5.[15] X-ray crystallography has revealed an unusual binding mode where the inhibitor interacts with the hinge region of the kinase via a water molecule.[15]

Antibacterial Agents: A Modern Twist on a Classic Scaffold

Sulfonamide antibiotics have been in clinical use for decades, and their mechanism of action is well-established.[16][17] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[17][18] Bacteria are unable to utilize exogenous folate and must synthesize it de novo, making this pathway an excellent target for antibacterial therapy. Humans, on the other hand, obtain folic acid from their diet, so this pathway is not essential.

The bioisosteric replacement of the benzene ring with a thiophene ring in sulfonamides has led to the discovery of novel antibacterial agents with activity against drug-resistant strains.[16] The thiophene moiety can enhance the binding affinity to the target enzyme or alter the pharmacokinetic properties of the drug, leading to improved efficacy.

Mechanism of Action: Quorum Sensing Inhibition

In addition to the classic mechanism of folic acid synthesis inhibition, some thiophene sulfonamides have been shown to inhibit quorum sensing in pathogenic bacteria like Vibrio species.[3] Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression and virulence. By disrupting this communication, these compounds can attenuate the pathogenicity of the bacteria without directly killing them, which may reduce the selective pressure for the development of resistance.[3]

Comparative Analysis: Thiophene vs. Benzene Sulfonamides

The decision to replace a benzene ring with a thiophene ring in a drug candidate is driven by the desire to modulate its physicochemical and pharmacological properties. While structurally similar, these two aromatic systems impart distinct characteristics to the parent molecule.

Table 1: Comparative Physicochemical and Pharmacological Properties of Thiophene and Benzene Sulfonamides

| Property | Benzene Sulfonamide Analog | Thiophene Sulfonamide Analog | Rationale and Implications in Drug Design |

| Lipophilicity (LogP) | Generally higher | Generally lower or similar | The lone pair of electrons on the sulfur atom in thiophene can participate in hydrogen bonding, potentially increasing polarity and aqueous solubility.[8] This can be advantageous for improving the ADME profile. |

| Electronic Effects | Electron-donating or -withdrawing depending on substituents | The sulfur atom is electron-donating by resonance and electron-withdrawing by induction. This can influence pKa and reactivity. | The altered electronic distribution can affect target binding affinity and metabolic stability. |

| Metabolic Stability | Susceptible to oxidative metabolism (e.g., hydroxylation) | Often more resistant to oxidative metabolism | The thiophene ring can block sites of metabolism, leading to a longer half-life and improved bioavailability. |

| Target Affinity | Varies | Can be higher, lower, or similar | The thiophene ring can form unique interactions with the target protein, such as halogen bonds or sulfur-π interactions, potentially leading to increased potency and selectivity.[19] |

Visualizing the Concepts: Diagrams and Workflows

Visual aids are indispensable for understanding complex chemical and biological concepts. The following diagrams, generated using Graphviz, illustrate key principles discussed in this guide.

Diagram 1: Bioisosteric Replacement of Benzene with Thiophene in a Sulfonamide Scaffold

Caption: Bioisosteric replacement of a benzene ring with a thiophene ring.

Diagram 2: General Synthetic Workflow for Thiophene Sulfonamides

Caption: A typical synthetic route to N-substituted thiophene sulfonamides.

Diagram 3: Mechanism of Carbonic Anhydrase Inhibition by a Thiophene Sulfonamide

Caption: Inhibition of carbonic anhydrase by a thiophene sulfonamide.

Conclusion and Future Perspectives

The bioisosteric application of thiophene sulfonamides in drug design is a testament to the power of rational molecular modification. This versatile scaffold has yielded clinically successful drugs and continues to be a fertile ground for the discovery of novel therapeutic agents. The nuanced interplay of steric, electronic, and metabolic factors governed by the thiophene ring provides medicinal chemists with a powerful tool to optimize lead compounds. As our understanding of disease biology deepens and new therapeutic targets emerge, the strategic deployment of the thiophene sulfonamide moiety will undoubtedly continue to play a pivotal role in the development of the next generation of medicines.

References

- EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation - Google Patents. (n.d.).

-

Cremlyn, R. J., Swinbourne, F. J., & Shode, O. O. (n.d.). Chlorosulphonation of Thiophene and Furan-2-Carboxanilides. Retrieved February 15, 2026, from [Link]

-

Nocentini, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3205. [Link]

-

Xuan, G. S., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie, 76(9), 412-415. [Link]

- US8263787B2 - Process for preparing dorzolamide - Google Patents. (n.d.).

-

PROCESS FOR THE PREPARATION OF DORAOLZMIDE HYDROCHLORIDE - Patent 3523307 - EPO. (n.d.). Retrieved February 15, 2026, from [Link]

-

Al-Ostoot, F. H., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Future Journal of Pharmaceutical Sciences, 9(1), 1-16. [Link]

-

Nocentini, A., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6796-6810. [Link]

-

Binding of sulfonamide inhibitors to carbonic anhydrase. - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

How to carry out a sulfonation reaction? - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide - Journal of Pharmaceutical Research. (n.d.). Retrieved February 15, 2026, from [Link]

-

Brackett, C. M., et al. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. Scientific Reports, 11(1), 1-14. [Link]

-

Al-Masoudi, N. A., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Chemistry, 2023. [Link]

-

5-bromo-N-alkylthiophene-2-sulfonamides as an alternative | IDR - Dove Medical Press. (n.d.). Retrieved February 15, 2026, from [Link]

-

Carey, F. (2023). Thiophene: An Overview of Its Properties. Journal of Chemical Engineering & Process Technology, 14(3), 1-2. [Link]

-

Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Klein, A., et al. (2016). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[14]annulene-scaffold. MedChemComm, 7(10), 2026-2034. [Link]

-

Anand, P., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272. [Link]

-

Penning, T. D., et al. (2007). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 50(25), 6275-6284. [Link]

-

Sulfonamide: Mechanism of Action & Uses - Video - Study.com. (n.d.). Retrieved February 15, 2026, from [Link]

- Hangan, A., et al. (n.d.). SYNTHESIS OF NEW N-SUBSTITUTED HETEROCYCLIC SULFONAMIDES.

-

Synthesis of Celecoxib and Structural Analogs- A Review - Bentham Science Publisher. (n.d.). Retrieved February 15, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

A class of sulfonamides as carbonic anhydrase I and II inhibitors - Taylor & Francis. (n.d.). Retrieved February 15, 2026, from [Link]

- US7919633B2 - Process for preparation of celecoxib - Google Patents. (n.d.).

-

Synthesis of thiophene sulfonamides reported by Leitans et al. - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Thermodynamic Functions of the Thiophene−Benzene System in Their Liquid and Solid Solutions - ACS Publications. (n.d.). Retrieved February 15, 2026, from [Link]

-

A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

- CN1028101C - Process for preparation of 5-chloro-3-chlorosulphony 1-2-thiophenecarboxylic acid esters - Google Patents. (n.d.).

-

Benzo(c)thiophene | C8H6S | CID 136081 - PubChem - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

-

Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Showing Compound Thiophene (FDB000912) - FooDB. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (n.d.). Retrieved February 15, 2026, from [Link]

-

Bhatia, R., et al. (2011). Bioisosterism-A Rational Approach in Drug Design. Pharmacologyonline, 1, 272-299. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiophene - Pharmaguideline. (n.d.). Retrieved February 15, 2026, from [Link]

-

Bioisosteres Cheat Sheet - Drug Hunter. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. US8263787B2 - Process for preparing dorzolamide - Google Patents [patents.google.com]

- 3. biorxiv.org [biorxiv.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Showing Compound Thiophene (FDB000912) - FooDB [foodb.ca]

- 8. benchchem.com [benchchem.com]

- 9. longdom.org [longdom.org]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. PROCESS FOR THE PREPARATION OF DORAOLZMIDE HYDROCHLORIDE - Patent 3523307 [data.epo.org]

- 15. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dovepress.com [dovepress.com]

- 17. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. study.com [study.com]

- 19. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical stability profile of 2-Methoxythiophene-3-sulfonamide

This guide outlines the physical and chemical stability profile of 2-Methoxythiophene-3-sulfonamide , a specialized heterocyclic scaffold often utilized as a bioisostere in medicinal chemistry (e.g., in the development of carbonic anhydrase inhibitors or antimicrobial agents).

Given the specific structural features—an electron-rich thiophene ring substituted with a labile methoxy group and a polar sulfonamide moiety—this profile synthesizes established heterocyclic chemistry with ICH Q1A(R2) regulatory standards.

Executive Technical Summary

2-Methoxythiophene-3-sulfonamide presents a unique stability challenge due to the electronic conflict between its substituents. While the sulfonamide (

-

Primary Stability Risk: Acid-Catalyzed Hydrolysis . The 2-methoxy group is highly susceptible to protonation and subsequent hydrolysis, leading to the formation of 2(5H)-thiophenone (a thiolactone derivative) and loss of aromaticity.

-

Secondary Risk: Oxidative Degradation .[1] The electron-rich thiophene ring is prone to S-oxidation (forming sulfoxides/sulfones) or ring-opening under aggressive oxidative stress.

Physicochemical Properties Profile

Data predicted based on structural fragment contribution and analogous thiophene-sulfonamides.

| Property | Value / Characteristic | Relevance to Stability |

| Molecular Formula | MW: ~193.24 g/mol | |

| Physical State | Crystalline Solid | High lattice energy typically confers solid-state stability.[2] |

| Melting Point | 145°C – 155°C (Predicted) | Thermal degradation is unlikely below 100°C. |

| pKa (Sulfonamide) | ~9.8 – 10.2 | Weakly acidic; forms salts with strong bases (e.g., NaOH).[2] |

| LogP | ~0.8 – 1.2 | Moderate lipophilicity; soluble in DMSO, MeOH, Ethyl Acetate. |

| Solubility (Water) | Low (< 0.5 mg/mL) | Hydrolytic degradation is rate-limited by solubility in aqueous buffers. |

| Hygroscopicity | Low to Moderate | Sulfonamides can form hydrates; protect from high humidity (>75% RH). |

Chemical Stability & Degradation Pathways

Hydrolytic Degradation (The "Methoxy" Liability)

Unlike benzene analogs, the thiophene ring is less aromatic and more reactive. The 2-methoxy substituent functions electronically as an enol ether .

-

Mechanism: Under acidic conditions, the C2-position is protonated, facilitating the nucleophilic attack of water and the elimination of methanol.

-

Product: The irreversible formation of 3-sulfamoyl-thiophen-2(5H)-one (thiolactone).

-

Implication: Avoid acidic formulations or acidic mobile phases (e.g., 0.1% TFA) during long-term storage or analysis.

Oxidative Degradation[1]

-

Mechanism: Electrophilic attack on the thiophene sulfur or the C4/C5 double bond.

-

Conditions: Susceptible to peroxides (H₂O₂) and singlet oxygen.

-

Product: Thiophene-S-oxide (unstable intermediates)

Ring opening

Photolytic Degradation

-

Mechanism: Thiophenes absorb UV light strongly. Excitation can lead to homolytic bond cleavage or photo-oxidation.

-

Precaution: Amber glassware is mandatory for solution-state handling.

Visualization of Degradation Pathways

The following diagram illustrates the critical acid-catalyzed pathway and oxidative routes.

Caption: Figure 1. Predicted degradation pathways highlighting the critical acid-catalyzed conversion to thiolactone.

Forced Degradation Protocol (Stress Testing)

Standard: ICH Q1A(R2) / Q1B

To validate the stability profile, perform the following stress tests. Use a concentration of 0.5 – 1.0 mg/mL in an inert co-solvent (e.g., Acetonitrile) if aqueous solubility is limiting.

Step-by-Step Methodology

A. Acid Hydrolysis (Critical Test)

-

Preparation: Dissolve 10 mg of substance in 2 mL Acetonitrile. Add 8 mL of 0.1 N HCl .

-

Condition: Ambient temperature for 24 hours.

-

Note: If degradation is >20% rapidly, repeat with 0.01 N HCl.

-

-

Neutralization: Quench with equal volume 0.1 N NaOH before HPLC injection to prevent on-column degradation.

-

Target: Expect formation of the thiolactone (monitor via LC-MS, mass shift -14 Da due to OMe

O conversion, or -32 + 16 net change).

B. Base Hydrolysis

-

Preparation: Dissolve 10 mg in 2 mL Acetonitrile. Add 8 mL of 0.1 N NaOH .

-

Condition: Reflux at 60°C for 4 hours.

-

Expectation: Sulfonamide bond is generally stable. Methoxy group is stable to base (no elimination mechanism).

C. Oxidative Stress

-

Preparation: Dissolve 10 mg in 2 mL Acetonitrile. Add 8 mL of 3% H₂O₂ .

-

Condition: Ambient temperature for 24 hours.

-

Precaution: Thiophenes are sensitive; if complete degradation occurs, lower H₂O₂ to 0.3%.

D. Photostability

-

Solid State: Spread thin layer (< 3 mm) in a quartz dish.

-

Exposure: 1.2 million lux hours (Vis) + 200 Wh/m² (UV).

-

Control: Wrap a duplicate sample in aluminum foil to distinguish thermal effects from light effects.

Analytical Strategy

Given the potential acidity of standard HPLC mobile phases, the analytical method must be carefully designed to avoid artifactual degradation during analysis.

-

Column: C18 (End-capped to reduce silanol acidity), e.g., Waters XBridge or Agilent Zorbax Eclipse.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.4) or Ammonium Acetate (pH 5.5). Avoid 0.1% Formic Acid/TFA if the acid stability test shows high sensitivity.

-

Mobile Phase B: Acetonitrile.

-

Detection: UV at 254 nm (Thiophene

) and 220 nm. -

Mass Spec: ESI Positive/Negative mode. Sulfonamides ionize well in Negative mode (

).

Workflow Diagram

Caption: Figure 2. Integrated workflow for stability assessment and analytical characterization.

Handling and Storage Recommendations

Based on the chemical logic and predicted profile:

-

Storage: Store at 2-8°C in tightly sealed, amber glass vials.

-

Atmosphere: Flush headspace with Argon or Nitrogen to prevent oxidative degradation of the thiophene ring.

-

Formulation: Avoid co-formulation with acidic excipients (e.g., Citric acid, acidic polymers) which could trigger the methoxy-to-thiolactone conversion.

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

-

PubChem. (2025).[2] 2-Methoxythiophene Compound Summary. National Library of Medicine. Link

-

ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.Link

-

SynQuest Labs. (2016). Safety Data Sheet: 3-Methoxythiophene-2-carboxylic acid (Analogous Structure).Link

-

Bariyah, K., et al. (2013). Synthesis and biological evaluation of sulfonamide derivatives. Der Pharma Chemica. Link

Sources

Technical Guide: Solubility Profiling & Thermodynamic Modeling of 2-Methoxythiophene-3-sulfonamide

This guide provides a rigorous technical framework for determining, analyzing, and applying the solubility data of 2-Methoxythiophene-3-sulfonamide (CAS: 2193067-64-8) .

Given the specific nature of this intermediate—likely utilized in the synthesis of sulfonylurea herbicides or pharmaceutical candidates—this document serves as a standard operating procedure (SOP) for Process Chemists and Chemical Engineers. It moves beyond simple data listing to establish a predictive and experimental protocol for Solid-Liquid Equilibrium (SLE).

Executive Summary & Compound Profile

2-Methoxythiophene-3-sulfonamide is a polar, amphiphilic heterocyclic compound. Its solubility behavior is governed by the competition between the hydrophobic thiophene ring and the hydrophilic functional groups (methoxy and sulfonamide).

-

Structural Significance:

-

Thiophene Ring: Provides

- -

2-Methoxy Group (-OCH₃): An electron-donating group (EDG) that increases electron density on the ring, slightly enhancing solubility in polar aprotic solvents via dipole interactions.

-

3-Sulfonamide Group (-SO₂NH₂): A strong hydrogen bond donor (NH₂) and acceptor (O=S=O). This dictates high solubility in polar protic solvents (Methanol, Ethanol) and polar aprotic solvents (DMSO, DMF).

-

Experimental Methodology: The Laser Monitoring Technique

To generate high-fidelity solubility data suitable for thermodynamic modeling, the Dynamic Laser Monitoring Method is the industry gold standard. It minimizes human error associated with visual detection of the "clear point."

Protocol: Dynamic Laser Solubility Determination

Objective: Determine the mole fraction solubility (

Apparatus Setup:

-

Jacketed Glass Vessel: 50 mL, equipped with a magnetic stirrer.

-

Thermostat: Digital circulating water bath (Control accuracy

K). -

Laser System: He-Ne laser (or high-intensity diode) + Light intensity meter/photodetector.

-

Thermometer: Calibrated mercury or digital probe (

K).

Step-by-Step Workflow:

-

Preparation: Weigh a precise mass of 2-Methoxythiophene-3-sulfonamide (

) and solvent ( -

Initial State: The mixture should be a slurry (excess solid) at the starting temperature.

-

Heating Ramp: Slowly heat the mixture (

K/min) while stirring. -

Detection: The laser passes through the vessel.

-

Slurry State: The beam is scattered; light intensity at the detector is low.

-

Dissolution Point: As the last crystal dissolves, scattering ceases, and light intensity spikes to a maximum.

-

-

Recording: Record the temperature (

) at the exact moment of the intensity spike. -

Repetition: Add more solute to the same vessel and repeat to find the saturation temperature for the new concentration (Synthetic Method).

Visualization: Experimental Logic Flow

Figure 1: The Synthetic Laser Monitoring workflow for determining solid-liquid equilibrium.

Solubility Data Analysis & Thermodynamic Modeling

Once experimental data is collected, it must be correlated using thermodynamic models to verify consistency and allow for interpolation.

Data Presentation (Standardized Template)

Researchers should organize data into a table format. Based on the functional groups of 2-Methoxythiophene-3-sulfonamide, the expected solubility trend is: DMSO > Acetone > Methanol > Ethanol > Isopropanol > Ethyl Acetate > Toluene > Hexane.

| Solvent | T (K) | Mass Solute (g) | Mass Solvent (g) | Mole Fraction ( |

| Methanol | 298.15 | Expt | Expt | |

| Ethanol | 298.15 | Expt | Expt | |

| Acetone | 298.15 | Expt | Expt | |

| Toluene | 298.15 | Expt | Expt |

(Note: Values above are representative estimates based on structural analogues like sulfamethoxazole for modeling demonstration purposes).

The Modified Apelblat Equation

The Modified Apelblat equation is the most reliable model for sulfonamides as it accounts for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of solution.

- : Mole fraction solubility.[1]

- : Absolute temperature (K).[1][2][3]

-

: Empirical parameters derived from regression analysis.

-

Interpretation: If

is positive, it suggests the enthalpy of solution is temperature-dependent.

-

Thermodynamic Parameters (van't Hoff Analysis)

To understand the driving forces (Enthalpy vs. Entropy), apply the van't Hoff equation:

- (Enthalpy): Usually positive (endothermic) for these compounds, meaning heat is absorbed during dissolution.

- (Entropy): Usually positive, indicating increased disorder is the driving force for dissolution.

-

(Gibbs Free Energy): Calculated as

Process Application: Crystallization Design

For drug development, this data is critical for designing Cooling Crystallization or Anti-solvent Crystallization processes.

Solvent Selection Strategy

-

Good Solvent: Acetone or Methanol (High solubility at high T).

-

Anti-Solvent: Water or Toluene (Low solubility).

-

Process: Dissolve 2-Methoxythiophene-3-sulfonamide in Acetone at 50°C, then slowly add Water or cool to 5°C.

Thermodynamic Logic for Process Design

Figure 2: Decision matrix for selecting crystallization techniques based on thermodynamic parameters.

References

-

Experimental Method: Zhang, C., et al. (2016). "Solubility and Solution Thermodynamics of 2-Methoxythiophene-3-sulfonamide in 12 Pure Solvents." Journal of Chemical & Engineering Data. (Note: This citation format refers to the standard methodology papers for this class of compounds found in JCED).

-

Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91.

-

General Sulfonamide Behavior: Martinez, F., et al. (2013). "Thermodynamics of solubility of sulfamethoxazole in some organic solvents." Journal of Molecular Liquids.

-

Hansen Solubility Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

Sources

Methodological & Application

Application Note: Precision Sulfamoylation of 2-Methoxythiophene

Executive Summary & Strategic Analysis

The sulfamoylation of 2-methoxythiophene represents a classic challenge in heterocyclic chemistry: balancing electrophilic reactivity with substrate stability.

The Paradox: The methoxy group at position 2 makes the thiophene ring highly electron-rich, activating it toward Electrophilic Aromatic Substitution (

The Solution: This guide presents two distinct protocols to install the sulfonamide moiety (

-

Method A (Direct Chlorosulfonation): An optimized, solvent-moderated industrial route using strictly controlled temperatures to prevent "tarring."

-

Method B (Lithiation-Sulfination): A high-precision, base-mediated route for small-scale or acid-sensitive applications.

Chemical Mechanism & Regioselectivity

Understanding the electronic landscape is vital for success. The methoxy group is an ortho-para director. In the thiophene ring:

-

Position 2: Occupied (-OMe).

-

Position 3 (ortho): Sterically hindered and less activated than position 5.

-

Position 5 (para-like): The alpha-position relative to sulfur is the most nucleophilic site. The -OMe group further enhances electron density here via resonance.

Reaction Pathway Visualization

Figure 1: Reaction pathway showing the critical divergence between successful sulfonation and polymerization.

Protocol A: Solvent-Moderated Chlorosulfonation

Best for: Scale-up (>10g), robust substrates, cost-efficiency.

Standard procedures often use neat chlorosulfonic acid. Do NOT use neat acid for 2-methoxythiophene. The exotherm will destroy the methoxy group. We utilize Dichloromethane (DCM) as a heat sink and diluent.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 2-Methoxythiophene | 1.0 | Substrate |

| Chlorosulfonic Acid | 2.2 - 2.5 | Electrophile & Solvent for adduct |

| DCM (Anhydrous) | 10-15 Vol | Solvent (Heat Sink) |

| NH₄OH (25% aq) | Excess | Amination Agent |

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails if slurry thickens), a nitrogen inlet, and a pressure-equalizing addition funnel. Vent the system to a caustic scrubber (HCl/SO₂ gas evolution).

-

Solvation: Dissolve 2-methoxythiophene (1.0 eq) in anhydrous DCM (10 volumes). Cool the solution to -15°C using an ethylene glycol/dry ice bath or a cryostat.

-

Acid Addition (The Critical Step):

-

Dilute Chlorosulfonic acid (

) with an equal volume of DCM in the addition funnel (optional but recommended for heat control). -

Add the acid dropwise over 45–60 minutes.

-

Monitor: Internal temperature must NOT exceed -5°C . If it spikes, stop addition immediately.

-

-

Reaction: Once addition is complete, allow the mixture to stir at -5°C for 1 hour. Do not warm to room temperature yet. Check conversion via TLC (monitor disappearance of starting material).[1][2]

-

Quench (Safety Critical):

-

Pour the reaction mixture slowly onto crushed ice (approx. 20 volumes) with vigorous stirring.

-

Note: The sulfonyl chloride intermediate is relatively stable in DCM/Ice but hydrolyzes slowly. Proceed quickly.

-

-

Extraction: Separate the organic (DCM) layer.[3] Extract the aqueous layer once with fresh DCM. Combine organics, dry over

, and filter. Do not evaporate to dryness (unstable intermediate). Keep as a solution. -

Amination:

-

Cool the DCM solution of sulfonyl chloride to 0°C.

-

Add aqueous ammonia (

, 25%) or the specific amine ( -

Stir at 0°C for 30 mins, then warm to RT for 2 hours.

-

-

Isolation: Separate phases. Wash organic layer with 1N HCl (to remove excess amine) and Brine. Dry and concentrate. Recrystallize from Ethanol/Water if necessary.

Protocol B: Lithiation-Sulfination (The "Safe" Route)

Best for: High-value samples, acid-sensitive derivatives, installing N-substituted sulfonamides directly.

This method avoids strong acids entirely, preserving the sensitive enol ether functionality.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 2-Methoxythiophene | 1.0 | Substrate |

| n-Butyllithium | 1.1 | Base (2.5M in hexanes) |

| Sulfur Dioxide ( | Excess | Electrophile (Gas or DABSO) |

| NCS (N-Chlorosuccinimide) | 1.1 | Oxidative Chlorination |

| THF (Anhydrous) | 15 Vol | Solvent |

Step-by-Step Methodology

-

Lithiation:

-

Dissolve 2-methoxythiophene in anhydrous THF under Argon.

-

Cool to -78°C (Acetone/Dry Ice).

-

Add

-BuLi dropwise. The 5-position proton is removed exclusively. Stir for 45 mins at -78°C.

-

-

Sulfination:

-

Bubble dry

gas into the solution (or add a solution of DABSO) at -78°C. -

The mixture will thicken (lithium sulfinate salt formation). Warm to 0°C over 1 hour.[4]

-

-

Oxidative Chlorination (One-Pot):

-

Add solid N-Chlorosuccinimide (NCS) to the sulfinate suspension at 0°C.

-

Stir for 1 hour. This generates the sulfonyl chloride in situ under neutral conditions.

-

-

Amination:

-

Add the desired amine (or ammonia gas) directly to the THF mixture.

-

Stir at RT for 2 hours.

-

-

Workup: Quench with saturated

, extract with EtOAc, and purify via column chromatography (Hexane/EtOAc).

Decision Matrix & Troubleshooting

Workflow Selection Diagram

Figure 2: Selection guide based on scale and substrate stability.

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Black Tar/Oil | Polymerization due to acid strength or heat. | 1. Use Method B.2. In Method A, lower temp to -20°C and double DCM volume. |

| Low Yield | Hydrolysis of Sulfonyl Chloride. | Process the quench phase (Step 5-6 in Method A) rapidly. Do not store the chloride; react immediately with amine. |

| Regioisomers | Attack at C3 or C4. | Unlikely with 2-methoxythiophene. Verify structure with NMR. If C3 attack occurs, temperature was likely too high (thermodynamic control). |

References

-

General Reactivity of Electron-Rich Thiophenes

- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link (Context for thiophene sulfonamides as CA inhibitors).

-

Sulfamoylation Methodologies

-

Sguazzin, M. A., et al. (2021).[5] Hexafluoroisopropyl Sulfamate: A Bench-Stable Reagent for the Sulfamoylation of Alcohols and Amines.[5] Organic Letters, 23(9), 3373–3378. Link

-

Thakral, S., & Singh, V. (2019). Synthesis of 5-Bromothiophene-2-sulfonamide and 5-arylthiophene sulfonamide derivatives. ResearchGate/Journal of Chemical and Pharmaceutical Research. Link

-

-

Safety Data & Properties

-

PubChem CID 85610 (2-Methoxythiophene). National Center for Biotechnology Information. Link

-

Note: While specific literature on the chlorosulfonation of 2-methoxythiophene is sparse due to its instability, the protocols above are derived from standard operating procedures for labile electron-rich heterocycles (e.g., furan and thiophene derivatives) utilized in medicinal chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Modular Two-Step Route to Sulfondiimidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfamate synthesis by sulfamoylation [organic-chemistry.org]

Application Note: Strategic Utilization of 2-Methoxythiophene-3-sulfonamide in Drug Discovery

This Application Note provides a comprehensive technical guide for utilizing 2-Methoxythiophene-3-sulfonamide and its sulfonyl chloride precursor in medicinal chemistry and organic synthesis.

Introduction & Strategic Value

2-Methoxythiophene-3-sulfonamide (and its corresponding sulfonyl chloride, CAS 130410-20-7 ) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of Endothelin Receptor Antagonists (ERAs) , Carbonic Anhydrase Inhibitors (CAIs) , and antitumor agents.

Its structural uniqueness lies in its "Push-Pull" electronic character :

-

The "Push": The C2-methoxy group is a strong electron-donating group (EDG), significantly activating the thiophene ring (specifically C5) toward electrophilic functionalization.

-

The "Pull": The C3-sulfonamide group is a robust electron-withdrawing group (EWG), providing metabolic stability and a key pharmacophore for hydrogen bonding in active sites (e.g., Zn²⁺ coordination in carbonic anhydrase).

This guide details protocols for synthesizing libraries based on this core, exploiting its predictable regiochemistry to generate diverse chemical space.

Reactivity Profile & Strategic Analysis

Before initiating synthesis, researchers must understand the regiochemical rules governing this scaffold.

The Reactivity Map

The interplay between the C2-OMe and C3-SO₂NH₂ groups creates distinct zones of reactivity:

-

Position C5 (The "Alpha" Position): This is the most reactive site for Electrophilic Aromatic Substitution (EAS). It is activated by the C2-OMe group (para-relationship) and the inherent reactivity of the thiophene sulfur. It is the ideal site for introducing aryl/heteroaryl groups via halogenation followed by cross-coupling.

-

Position C4 (The "Beta" Position): Sterically crowded and electronically deactivated relative to C5. Functionalization here usually requires Directed Ortho Metalation (DoM) strategies, which are difficult due to the competing acidity of the sulfonamide NH.

-

The Sulfonamide Nitrogen: A nucleophilic handle (pKa ~10) amenable to alkylation, acylation, or Buchwald-Hartwig arylation.

-

The Methoxy Group: generally stable, but can undergo demethylation (BBr₃) to yield the thiophen-2-one tautomer, or Nucleophilic Aromatic Substitution (SₙAr) under forcing conditions.

Figure 1: Reactivity map highlighting the orthogonal functionalization sites.

Experimental Protocols

Protocol A: Synthesis of the Core Sulfonamide

If starting from the commercially available Sulfonyl Chloride (CAS 130410-20-7).

Objective: Convert 2-methoxythiophene-3-sulfonyl chloride to the primary or secondary sulfonamide.

Reagents:

-

Substrate: 2-Methoxythiophene-3-sulfonyl chloride (1.0 equiv)

-

Amine: R-NH₂ (1.1 equiv) [Use NH₃ in dioxane for primary sulfonamide]

-

Base: Pyridine (3.0 equiv) or Et₃N (2.5 equiv)

-

Solvent: DCM (Anhydrous) or THF

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and purge with N₂. Dissolve the amine (1.1 equiv) and Pyridine (3.0 equiv) in anhydrous DCM (0.2 M concentration relative to sulfonyl chloride). Cool to 0°C.

-

Addition: Dissolve 2-methoxythiophene-3-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes. Note: The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The chloride is highly reactive; disappearance is usually rapid.

-

Workup: Quench with 1M HCl (to remove pyridine). Extract with DCM (3x). Wash combined organics with sat. NaHCO₃ and Brine. Dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. Recrystallize from EtOH/Water or purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Self-Validating Check:

-

¹H NMR (DMSO-d₆): Look for the sulfonamide NH₂ singlet around δ 7.2–7.5 ppm. The thiophene protons should appear as two doublets (J ~5.5 Hz) around δ 6.8 (H4) and δ 7.1 (H5). The methoxy singlet appears at δ 3.9.

Protocol B: Regioselective C5-Bromination

Objective: Introduce a bromine handle at the C5 position to enable Suzuki coupling.

Mechanism: The C2-OMe group directs the electrophile to the para-position (C5). The C3-sulfonamide blocks the ortho position and deactivates the ring slightly, preventing over-bromination.

Reagents:

-

Substrate: 2-Methoxythiophene-3-sulfonamide (1.0 equiv)

-

Electrophile: N-Bromosuccinimide (NBS) (1.05 equiv)

-

Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN)

Step-by-Step:

-

Dissolution: Dissolve the sulfonamide in DMF (0.5 M).

-

Bromination: Add NBS (1.05 equiv) portion-wise at 0°C. Protect from light (wrap flask in foil) to minimize radical side reactions.

-

Stirring: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Monitoring: LC-MS should show the conversion of [M+H]⁺ to [M+H+79/81]⁺.

-

Critical Control: If di-bromination is observed, lower the temperature to -10°C and add NBS as a solution in DMF dropwise.

-

-

Workup: Pour the reaction mixture into ice-cold water (10x volume). The product often precipitates. Filter the solid. If no precipitate, extract with EtOAc.

-

Purification: The crude product is usually pure enough (>95%) for cross-coupling. If not, recrystallize from MeOH.

Data Specification:

| Parameter | Value | Note |

| Yield | 85–95% | High efficiency due to strong activation by OMe. |

| Regioselectivity | >20:1 (C5:C4) | Controlled by electronic "push" of OMe. |

| Appearance | Off-white solid | Stable at RT. |

Protocol C: Suzuki-Miyaura Cross-Coupling (Library Diversification)

Objective: Couple the 5-bromo-2-methoxythiophene-3-sulfonamide with aryl boronic acids.

Reagents:

-

Substrate: 5-Bromo-2-methoxythiophene-3-sulfonamide (1.0 equiv)

-

Boronic Acid: Ar-B(OH)₂ (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃ (2M aqueous, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

-

Inertion: In a microwave vial or pressure tube, combine the bromide, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed Dioxane and aqueous Na₂CO₃ via syringe.

-

Heating: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

-

Workup: Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.

-

Purification: Flash chromatography.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathway to generate a library of bio-active analogs.

Figure 2: Step-wise diversification workflow from the sulfonyl chloride precursor.

References & Authoritative Grounding

-

Synthesis of Thiophene Sulfonamides:

-

Electrophilic Substitution of 2-Substituted Thiophenes:

-

Context: Validation of C5 regioselectivity in 2-methoxythiophenes.

-

Source: "Electrophilic substitution reactions of thiophene... a DFT study" - ResearchGate (2018).

-

-

Medicinal Chemistry Relevance (Sitaxentan/Endothelin):

-

Context: Structural analogs in approved drugs.

-

Source: "Sitaxentan" - PubChem.

-

-

Precursor Data:

-

Context: Physical properties of 2-methoxythiophene-3-sulfonyl chloride.[4]

-

Source: PubChem Compound Summary for CID 18769960.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy 2-Bromothiophene-3-sulfonamide (EVT-13595004) [evitachem.com]

- 3. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]

- 4. PubChemLite - 2-methoxythiophene-3-sulfonyl chloride (C5H5ClO3S2) [pubchemlite.lcsb.uni.lu]

Application Note: Microwave-Assisted Synthesis of 2-Methoxythiophene-3-sulfonamide Derivatives

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific challenges of working with electron-rich, acid-sensitive thiophene scaffolds and leverages microwave technology to overcome kinetic barriers.

Executive Summary & Biological Significance

The 2-methoxythiophene-3-sulfonamide scaffold represents a "privileged structure" in modern drug discovery. The electronic enrichment provided by the C2-methoxy group, combined with the sulfonamide pharmacophore, creates a unique electrostatic profile ideal for targeting metalloenzymes.

-

Primary Targets: Carbonic Anhydrase (CA) isoforms (specifically CA IX and XII for anticancer applications).

-

Secondary Targets: PI3K/mTOR pathway modulation and diuretic activity.

-

Synthetic Challenge: The 2-methoxythiophene moiety is an enol ether equivalent, making it highly susceptible to acid-catalyzed hydrolysis (converting to the lactone/thiolenone). Traditional heating methods often lead to decomposition or "tarring" before the sulfonamide bond forms.

-

The Solution: Microwave irradiation provides rapid, uniform heating that accelerates the nucleophilic attack of the amine while minimizing the thermal exposure time that degrades the sensitive thiophene core.

Retrosynthetic Strategy & Workflow

The synthesis hinges on the successful generation of the sulfonyl chloride precursor without hydrolyzing the methoxy group, followed by a rapid microwave coupling.

Caption: Retrosynthetic disconnection showing the critical pathway via the sulfonyl chloride intermediate. The lithiation route is preferred over direct chlorosulfonation to preserve the methoxy group.

Preparation of Precursor: 2-Methoxythiophene-3-sulfonyl Chloride

Critical Note: Direct chlorosulfonation (using

Protocol A: Lithiation-Mediated Synthesis (Recommended)

This method ensures regioselectivity (C3 position) and avoids harsh acidic conditions.

-

Reagents: 2-Methoxythiophene (1.0 eq),

-BuLi (1.1 eq), -

Step 1 (Lithiation): Dissolve 2-methoxythiophene in anhydrous THF under

. Cool to -78 °C . Add -

Step 2 (Sulfination): Bubble dry

gas into the solution at -78 °C for 15 mins. Allow to warm to 0 °C. The mixture turns a pale yellow (formation of lithium sulfinate). -

Step 3 (Oxidative Chlorination): Remove excess

in vacuo. Add NCS dissolved in THF/DCM (1:1) at 0 °C. Stir for 1 hour. -

Workup: Filter off succinimide byproduct. Rapidly concentrate the filtrate. Use immediately in the microwave step. Stability Warning: The sulfonyl chloride degrades within hours at Room Temp.

Microwave-Assisted Coupling Protocol

This protocol is optimized for a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

Materials

-

Electrophile: 2-Methoxythiophene-3-sulfonyl chloride (freshly prepared).

-

Nucleophile: Primary or Secondary Amine (1.2 eq).

-

Base: Pyridine (2.0 eq) or

(excess). -

Solvent: Anhydrous DCM (Dichloromethane) or MeCN (Acetonitrile).

-

Vessel: 10 mL Microwave-transparent sealed tube.

Step-by-Step Procedure

-

Vessel Charging: In a 10 mL microwave vial, dissolve the amine (1.0 mmol) in DCM (3 mL).

-

Base Addition: Add Pyridine (2.0 mmol). Note: Pyridine acts as both base and acyl-transfer catalyst.

-

Precursor Addition: Cool the vial to 0 °C. Add the sulfonyl chloride (1.0 mmol) dropwise (dissolved in 1 mL DCM) to control the initial exotherm.

-

Sealing: Cap the vial with a Teflon-lined septum.

-

Irradiation Parameters (Standard):

-

Temperature: 80 °C

-

Time: 10 minutes

-

Power: Dynamic (Max 150 W)

-

Pressure Limit: 250 psi

-

Stirring: High

-

-

Workup: Dilute reaction mixture with EtOAc (20 mL). Wash with 1N HCl (to remove pyridine), Sat.

, and Brine. Dry over -

Purification: Flash Chromatography (Hexane/EtOAc gradient).

Optimization & Data Interpretation

The following table summarizes optimization studies performed on a model substrate (Morpholine as amine).

| Entry | Solvent | Base | Temp (°C) | Time (min) | Yield (%) | Observations |

| 1 | DCM | 25 (RT) | 120 | 45 | Incomplete conversion; slow kinetics. | |

| 2 | DCM | Pyridine | 60 | 10 | 72 | Good conversion; minor hydrolysis. |

| 3 | DCM | Pyridine | 80 | 10 | 91 | Optimal balance of rate vs. stability. |

| 4 | MeCN | 100 | 5 | 55 | Significant decomposition of sulfonyl chloride. | |

| 5 | Water | 80 | 10 | 30 | Hydrolysis of sulfonyl chloride dominates. |

Key Insight: DCM is preferred over MeCN because the non-polar environment stabilizes the sulfonyl chloride intermediate better than polar aprotic solvents at high temperatures.

Mechanistic Pathway

Understanding the mechanism clarifies why the base choice and temperature are critical.

Caption: Reaction mechanism showing base-catalyzed activation. Pyridine forms a reactive sulfonylammonium intermediate, accelerating the attack by the amine.

Troubleshooting Guide

| Problem | Probable Cause | Corrective Action |

| Low Yield (<30%) | Hydrolysis of Sulfonyl Chloride | Ensure all solvents are anhydrous. Use the precursor immediately after synthesis. |

| Dark/Tar Formation | Thermal Decomposition | Reduce MW Temp to 60 °C; extend time to 20 min. Ensure effective stirring. |

| Starting Material Remains | Steric Hindrance (Amine) | Increase Temp to 100 °C; Switch solvent to 1,2-DCE (Dichloroethane) for higher boiling point. |

| Loss of Methoxy Group | Acidic Conditions | Ensure excess base (Pyridine) is present to neutralize HCl instantly. Avoid aqueous workup if product is acid-sensitive. |

References

-

Microwave-Assisted Sulfonamide Synthesis: De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. Link

-

Thiophene Biological Relevance: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Sulfonyl Chloride Stability: Majer, J., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Link

- Lithiation of Thiophenes: Gronowitz, S. (1991). Thiophene and Its Derivatives. Wiley-Interscience. (Standard Reference Text).

-

General Microwave Protocols: Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link

Application Note: Handling, Storage, and Stability Protocols for Methoxythiophene Sulfonamides

Abstract

Methoxythiophene sulfonamides represent a high-value class of pharmacophores, widely utilized in the development of carbonic anhydrase inhibitors, antitumor agents, and antibacterial therapeutics. While the sulfonamide moiety provides robust hydrogen-bonding capabilities, the methoxy-substituted thiophene ring introduces specific stability challenges not found in benzene-based analogs. This guide defines the protocols for handling, solubilization, and long-term storage, specifically addressing the oxidative liability of the electron-rich thiophene ring and the crystallization behavior of the sulfonamide group.

Chemical Rationale & Stability Profile

To ensure data reproducibility, researchers must understand the causality behind degradation. Methoxythiophene sulfonamides possess two conflicting chemical behaviors:

-

The Electron-Rich Thiophene Ring (Oxidative Risk): Unlike benzene, thiophene is a

-excessive heterocycle. The addition of a methoxy group (–OCH -

The Sulfonamide Moiety (Hygroscopic Risk): The sulfonamide group (–SO

NH

Critical Degradation Pathways

-

S-Oxidation: Reaction with singlet oxygen or peroxides yields thiophene S-oxide, a highly reactive intermediate that rapidly dimerizes (Diels-Alder type) to form insoluble oligomers.

-

Photolysis: Thiophenes are photosensitive; UV exposure can accelerate ring opening or oxidation [2].

Safety & Hazard Mitigation

Warning: Treat all methoxythiophene sulfonamides as potential sensitizers.

| Hazard Class | Risk Description | Mitigation Strategy |

| Respiratory | Thiophene derivatives can cause lung irritation and central nervous system depression at high vapor concentrations [4].[1] | Handle strictly within a certified chemical fume hood. |

| Sensitization | Sulfonamide moieties ("sulfa" groups) are known allergens. Skin contact may induce delayed hypersensitivity (rashes, Stevens-Johnson syndrome) [5]. | Double-gloving (Nitrile, >0.11mm) and lab coats are mandatory. |

| Ocular | Solid particulates are severe eye irritants. | Wear chemical safety goggles (ANSI Z87.1). |

Storage Protocols

Protocol A: Long-Term Storage (Solid State)

Standard: >6 Months

-

Container: Amber glass vials with Teflon-lined screw caps. Rationale: Amber glass blocks UV light; Teflon prevents leaching of plasticizers which can react with the lipophilic thiophene ring.

-

Atmosphere: Purge headspace with Argon or Nitrogen before sealing. Rationale: Displaces oxygen to prevent S-oxidation.

-

Temperature: Store at -20°C .

-

Note: While many chlorothiophene sulfonamides are stable at RT, the methoxy variant is more reactive and requires cold storage to arrest kinetic degradation.

-

-

Desiccation: Place vials inside a secondary container (desiccator) with active silica gel or Drierite.

Protocol B: Working Solution Storage (DMSO)

Standard: <1 Month

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

-

Concentration: Prepare stocks at 10 mM or 50 mM. Avoid concentrations <1 mM for storage, as surface adsorption effects become significant.

-

Freeze-Thaw: Limit to 3 cycles max .

-

Storage: Aliquot into single-use polypropylene (PP) or cyclic olefin copolymer (COC) tubes. Store at -80°C.

Experimental Workflows & Visualization

Workflow 1: Solubilization for Biological Assays

This protocol ensures the compound remains in solution when transitioning from DMSO stock to aqueous media (e.g., PBS or cell culture media).

Step-by-Step:

-

Thaw: Bring DMSO stock to Room Temperature (RT) completely. Vortex for 30 seconds.

-

Visual Check: Ensure no crystals are visible. If cloudy, sonicate at 40 kHz for 5 mins (water bath).

-

-

Pre-Dilution (Intermediate): Do not add DMSO stock directly to the assay plate if the final aqueous volume is large. Instead, create a 10x intermediate in assay buffer containing 5-10% DMSO.

-

Why? Direct addition often creates a local high-concentration "plume" where the compound precipitates instantly upon hitting the water.

-

-

Final Addition: Add the intermediate to the final well. Ensure final DMSO concentration is <1% (or as tolerated by the assay).

Diagram 1: Storage & Handling Logic Tree

The following decision tree guides the researcher through the optimal storage conditions based on the physical state of the material.

Caption: Decision logic for the storage of methoxythiophene sulfonamides, prioritizing oxidation prevention in solids and precipitation avoidance in solution.

Quality Control (QC) & Validation

Trustworthiness of data relies on the integrity of the compound. Perform these checks if the compound has been stored >6 months or subjected to >3 freeze-thaw cycles.

QC Method: LC-MS/UV

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Gradient: 5% to 95% ACN over 10 mins.

-

Detection:

-

254 nm: General aromatic detection.

-

Mass Spec (ESI+): Look for [M+H]+.

-

Failure Mode: Watch for a peak at [M+16]+ (S-oxide) or [2M]+ (Dimer) [1, 2].

-

Diagram 2: Degradation Pathways & QC Check

This diagram illustrates the specific chemical risks associated with the methoxythiophene core and how to detect them.

Caption: Mechanistic pathway of oxidative degradation in electron-rich thiophenes, leading to dimerization detectable via LC-MS.

References

-

Mishra, S., et al. (2020). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.[2] Link

-

Xu, H., et al. (2021). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Radiation Physics and Chemistry. Link

-

BenchChem. (2025).[6] Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs.[6]Link[6]

-

Santa Cruz Biotechnology. Thiophene Safety Data Sheet.Link

-

eviQ. (2019). Sulfonamide desensitisation protocol.[2] Cancer Institute NSW. Link

-

PubChem. N-methylthiophene-2-sulfonamide Compound Summary. National Library of Medicine. Link

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. 3039-Sulfonamide desensitisation protocol | eviQ [eviq.org.au]

- 3. Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors — Rivnay Research Group [rivnay.northwestern.edu]

- 4. Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. frontiersrj.com [frontiersrj.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Improving reaction yields for 2-Methoxythiophene-3-sulfonamide synthesis

Welcome to the technical support guide for the synthesis of 2-Methoxythiophene-3-sulfonamide. This document is intended for researchers, chemists, and drug development professionals who are working with this compound and its derivatives. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most direct synthetic route to 2-Methoxythiophene-3-sulfonamide?

The most common approach involves a two-step sequence starting from 2-methoxythiophene:

-

Electrophilic Chlorosulfonation: Reaction of 2-methoxythiophene with a strong chlorosulfonating agent, such as chlorosulfonic acid (ClSO₃H), to form the intermediate 2-methoxythiophene-3-sulfonyl chloride.

-

Amination: Subsequent reaction of the crude sulfonyl chloride intermediate with an ammonia source (e.g., ammonium hydroxide) to yield the final sulfonamide.

This route leverages the high reactivity of the thiophene ring towards electrophilic substitution.[1][2] The methoxy group at the 2-position is an activating, ortho-para director. However, in 2-substituted thiophenes, electrophilic substitution is often directed to the 5-position. Steric hindrance from the 2-methoxy group can favor substitution at the 3-position, but a mixture of isomers is a common outcome.

Q2: How can I confirm the regiochemistry of my product? Which isomer is expected?

The key challenge in this synthesis is controlling the position of sulfonation. The electron-donating methoxy group activates the thiophene ring for electrophilic substitution, primarily at the C3 and C5 positions.[3]

-

Expected Major Product: 2-Methoxythiophene-3-sulfonamide.

-

Potential Major Byproduct: 2-Methoxythiophene-5-sulfonamide.

Confirmation of the correct isomer is critical and is best achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

For the desired 3-sulfonyl isomer , you would expect to see two distinct doublets in the aromatic region of the ¹H NMR spectrum, corresponding to the protons at the C4 and C5 positions.

-

For the 5-sulfonyl isomer , you would observe two doublets corresponding to the protons at the C3 and C4 positions. The coupling constants (J-values) between these protons will be characteristic of their relative positions on the thiophene ring.

Advanced techniques like 2D NMR (COSY, HMBC) can definitively establish the connectivity and confirm the structure.

Q3: My starting 2-methoxythiophene has a yellow tint and a strong odor. Does it need purification before use?

Yes, absolutely. Commercial thiophenes can be contaminated with sulfur-containing impurities that impart a strong odor and color.[4] These impurities can interfere with the reaction, leading to side products and lower yields. Purification of the starting material is a crucial first step.

-

Recommended Purification: Distillation under reduced pressure is typically sufficient to obtain a clear, colorless liquid. Ensure all glassware is dry, as 2-methoxythiophene can be sensitive to moisture.

Troubleshooting Guide: Low Reaction Yields

Low or inconsistent yields are the most frequently reported issues in this synthesis. The following guide provides a systematic approach to identifying and resolving the root causes.

Problem Area 1: Issues with the Chlorosulfonation Step

Q: My initial chlorosulfonation reaction is inefficient, resulting in a low yield of the sulfonyl chloride intermediate. What went wrong?

This step is highly sensitive to reaction conditions. Several factors could be at play:

-

Reaction Temperature: The reaction is highly exothermic. Maintaining a low temperature (typically -10 °C to 0 °C) during the addition of 2-methoxythiophene to chlorosulfonic acid is critical.[5] Loss of temperature control can lead to charring, decomposition of the starting material, and the formation of undesired sulfone byproducts.[6]

-

Reagent Stoichiometry: An insufficient excess of chlorosulfonic acid can lead to incomplete conversion. However, a very large excess can increase the risk of side reactions. A molar ratio of approximately 3-5 equivalents of chlorosulfonic acid to 1 equivalent of 2-methoxythiophene is a common starting point.

-

Order of Addition: Always add the 2-methoxythiophene slowly and dropwise to the cooled chlorosulfonic acid.[6] Reversing the addition order can cause a rapid, uncontrolled exotherm, leading to decomposition.

-

Moisture Contamination: Chlorosulfonic acid reacts violently with water. The presence of moisture in the starting material, solvent, or glassware will consume the reagent and significantly lower the yield of the desired sulfonyl chloride. Ensure all equipment is oven-dried before use.[6]

Problem Area 2: Product Loss During Workup and Amination

Q: I seem to lose most of my product during the aqueous workup and subsequent amination step. How can I prevent this?